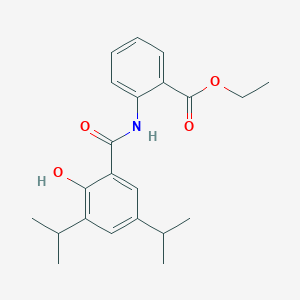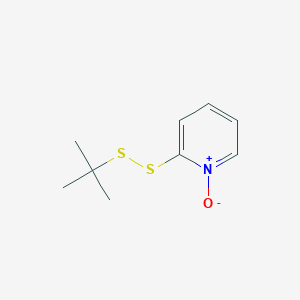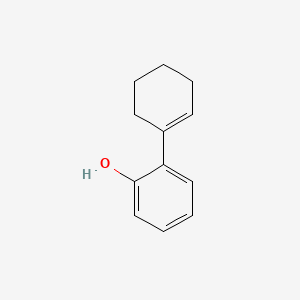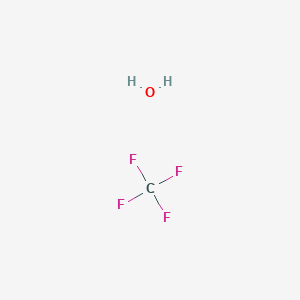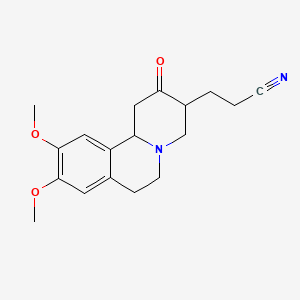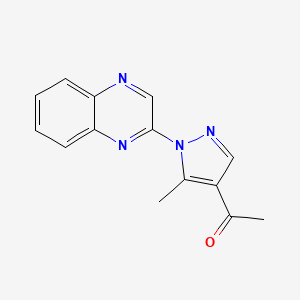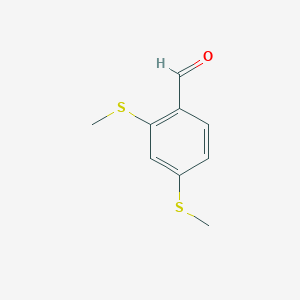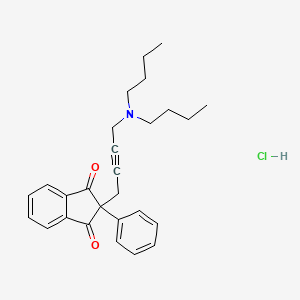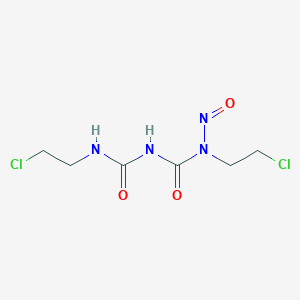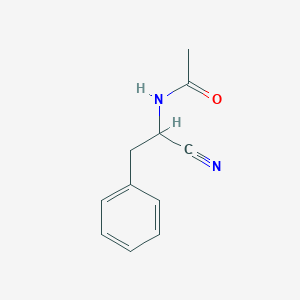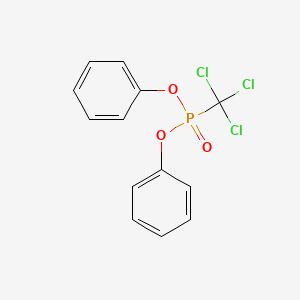
Diphenyl (trichloromethyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl (trichloromethyl)phosphonate is an organophosphorus compound characterized by the presence of a trichloromethyl group attached to a phosphonate moiety, with two phenyl groups bonded to the phosphorus atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diphenyl (trichloromethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine oxide with trichloromethyl chloroformate under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions: Diphenyl (trichloromethyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trichloromethyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different phosphorus-containing products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be used to oxidize this compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide can yield diphenyl (alkoxy)phosphonate .
Wissenschaftliche Forschungsanwendungen
Diphenyl (trichloromethyl)phosphonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of diphenyl (trichloromethyl)phosphonate involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it can bind to the active site of the enzyme, blocking its activity. The trichloromethyl group plays a crucial role in this binding process, enhancing the compound’s affinity for the target enzyme .
Vergleich Mit ähnlichen Verbindungen
Diphenylphosphine oxide: Similar in structure but lacks the trichloromethyl group.
Triphenylphosphine: Contains three phenyl groups attached to phosphorus but lacks the trichloromethyl group.
Diethyl (trichloromethyl)phosphonate: Similar but with ethyl groups instead of phenyl groups.
Uniqueness: Diphenyl (trichloromethyl)phosphonate is unique due to the presence of both phenyl and trichloromethyl groups, which confer distinct reactivity and binding properties. This makes it particularly useful in applications requiring specific interactions with molecular targets .
Eigenschaften
CAS-Nummer |
23614-63-3 |
|---|---|
Molekularformel |
C13H10Cl3O3P |
Molekulargewicht |
351.5 g/mol |
IUPAC-Name |
[phenoxy(trichloromethyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C13H10Cl3O3P/c14-13(15,16)20(17,18-11-7-3-1-4-8-11)19-12-9-5-2-6-10-12/h1-10H |
InChI-Schlüssel |
APAODAPMDZPMAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OP(=O)(C(Cl)(Cl)Cl)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


